2-(4-chlorophenyl)cyclobutan-1-one
Overview
Description
2-(4-chlorophenyl)cyclobutan-1-one is an organic compound featuring a cyclobutanone ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclobutanones, including 2-(4-chlorophenyl)cyclobutan-1-one, is through the [2 + 2] cycloaddition reaction. This reaction involves the combination of an alkene with a ketene or keteniminium salt under UV light or other catalytic conditions . Another method involves the dialkylation of 1,3-dithiane with 1-bromo-3-chloropropane, followed by deprotection to the ketone using mercuric chloride and cadmium carbonate .
Industrial Production Methods
Industrial production of cyclobutanones often relies on scalable and efficient synthetic routes. The [2 + 2] cycloaddition reaction is favored due to its robustness and applicability in large-scale synthesis . Additionally, advancements in catalytic processes have enabled more efficient production of these compounds.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The 4-chlorophenyl group can undergo substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)cyclobutan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound without the 4-chlorophenyl group.
2-Phenylcyclobutanone: Similar structure but with a phenyl group instead of a 4-chlorophenyl group.
2-(4-Methylphenyl)cyclobutanone: Similar structure but with a 4-methylphenyl group.
Uniqueness
2-(4-chlorophenyl)cyclobutan-1-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)cyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFRILQDTLDKHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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